molecular formula C5H6N4O2 B1221601 1H-Imidazole-4,5-dicarboxamide CAS No. 83-39-6

1H-Imidazole-4,5-dicarboxamide

Cat. No. B1221601
CAS RN: 83-39-6
M. Wt: 154.13 g/mol
InChI Key: NNWAARLSYSBVPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-Imidazole-4,5-dicarboxamide and its derivatives involves several methodologies aimed at introducing functional groups to the imidazole scaffold. For instance, Rosanna Solinas et al. (2009) described the parallel synthesis of imidazole-4,5-dicarboxamides bearing amino acid esters, showcasing the versatility of this compound in combinatorial chemistry (Solinas, Dicesare, & Baures, 2009). Furthermore, an improved method for synthesizing dissymmetric N,N'-disubstituted imidazole-4,5-dicarboxamides was developed, reflecting an enhancement in yield and reduction in steps compared to previous methods (Wiznycia & Baures, 2002).

Molecular Structure Analysis

The molecular structure of 1H-Imidazole-4,5-dicarboxamide derivatives has been extensively studied, revealing insights into their conformations and interactions. Banerjee et al. (1999) conducted synthesis and crystal structure analysis of certain imidazole derivatives, noting the effects of substituents on the imidazole ring's geometry and the presence of intramolecular hydrogen bonding (Banerjee et al., 1999).

Chemical Reactions and Properties

Imidazole-4,5-dicarboxamides undergo various chemical reactions, leading to a wide range of derivatives with diverse bioactivities. These reactions include transformations into symmetric and dissymmetric compounds, highlighting their utility in lead structure identification for drug discovery (Wiznycia & Baures, 2002). The reactivity of the imidazole ring and its derivatization potential are critical for exploring new compounds with potential biological activities.

Scientific Research Applications

Kinase Inhibition

  • Field : Biochemistry
  • Application : The imidazole-4,5-dicarboxylic acid scaffold, which includes 1H-Imidazole-4,5-dicarboxamide, is readily derivatized with amino acid esters and alkanamines to afford compounds with intramolecularly hydrogen bonded conformations that mimic substituted purines. These are hypothesized to be potential inhibitors of kinases through competitive binding to the ATP site .
  • Methods : A total of 126 dissymmetrically disubstituted imidazole-4,5-dicarboxamides with amino acid ester and alkanamide substituents were prepared by parallel synthesis. The library members were purified by column chromatography on silica gel and the purified compounds characterized by LC-MS with LC detection at 214 nm .
  • Results : The analytically pure final products have been submitted to the Molecular Library Small Molecule Repository (MLSMR) for screening in the Molecular Library Screening Center Network (MLSCN) as part of the NIH Roadmap .

Material Science

  • Field : Material Science
  • Application : 1H-Imidazole-4-carbaldehyde, a related compound, has applications in material science, where it is employed in the preparation of functionalized polymers, ligands for coordination chemistry, and as a component in metal-organic frameworks .
  • Methods : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The outcomes of these applications are not provided in the source .

Synthesis of Spiro-Fused 4,5-Dihydro-1H-Imidazol-5-Ones

  • Field : Organic Chemistry
  • Application : A number of substituted 4,5-dihydro-1H-imidazol-5-ones, which contain a highly strained spiro structure, belong to selective and non-toxic herbicides .
  • Methods : The limited methods for spiro-fused 4,5-dihydro-1H-imidazol-5-ones are mainly based on the cyclization reaction of the five-membered rings .
  • Results : The results or outcomes of these applications are not provided in the source .

properties

IUPAC Name

1H-imidazole-4,5-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c6-4(10)2-3(5(7)11)9-1-8-2/h1H,(H2,6,10)(H2,7,11)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWAARLSYSBVPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20232109
Record name Glycarbylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20232109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazole-4,5-dicarboxamide

CAS RN

83-39-6
Record name 1H-Imidazole-4,5-dicarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycarbylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycarbylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20232109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-IMIDAZOLE-4,5-DICARBOXYLIC ACID DIAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
E Serrao, ZL Xu, B Debnath, F Christ, Z Debyser… - Bioorganic & medicinal …, 2013 - Elsevier
Though much progress has been made in the inhibition of HIV-1 integrase catalysis, clinical resistance mutations have limited the promise of long-term drug prescription. Consequently, …
Number of citations: 50 www.sciencedirect.com
M Saudi, J Zmurko, S Kaptein, J Rozenski… - European journal of …, 2014 - Elsevier
The results of a high-throughput screening assay using the dengue virus-2 replicon showed that the imidazole 4,5-dicarboxamide (I45DC) derivative (15a) has a high dengue virus …
Number of citations: 64 www.sciencedirect.com
A Parween, S Naskar, AJ Mota, AE Ferao… - New Journal of …, 2017 - pubs.rsc.org
A new square tetranuclear copper complex of formula Cu4(LH)4·4DMF with the dinucleating amide ligand N4,N5-bis(4-fluorophenyl)-1H-imidazole-4,5-dicarboxamide (LH3) is reported …
Number of citations: 7 pubs.rsc.org
TH Sucipto, S Churrotin, H Setyawati, F Martak… - African Journal of …, 2018 - ajol.info
Background: Dengue is a kind of infectious disease that was distributed in the tropical and sub-tropical areas. To date, there is no clinically approved dengue vaccine or antiviral for …
Number of citations: 20 www.ajol.info
A EFFECTIVELY - J. Infect. Dis, 2018 - ajol.info
Sucipto et al., Afr., J. Infect. Dis. (2018) 12(S): 116-119 https://doi.org/10.2101/Ajid.12v1S.17 Page 1 Sucipto et al., Afr., J. Infect. Dis. (2018) 12(S): 116-119 https://doi.org/10.2101/Ajid.…
Number of citations: 7 www.ajol.info
JD Villada, J Loaiza, MN Chaur - Revista de la Academia Colombiana …, 2019 - scielo.org.co
A novel and highly soluble bis (hydrazone) was synthesized and characterized by different spectroscopic means. This compound was used as a ditopic ligand for the self-assembly of a …
Number of citations: 3 www.scielo.org.co
FS Santana, M Briganti, RAA Cassaro, F Totti… - Molecules, 2020 - mdpi.com
A dinuclear copper(II) complex of formula [{Cu(bipy)(bzt)(OH 2 )} 2 (μ-ox)] (1) (where bipy = 2,2′-bipyridine, bzt = benzoate and ox = oxalate) was synthesised and characterised by …
Number of citations: 7 www.mdpi.com
JP Makhwitine - 2022 - ukzn-dspace.ukzn.ac.za
The continuous burden of Human Immunodeficiency Virus-1 in Sub-Saharan Africa, coupled with the inability of antiretroviral agents to eradicate HIV-1 from viral reservoirs, the potential …
Number of citations: 0 ukzn-dspace.ukzn.ac.za

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